N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride
Description
N-[(1-Methylpyrazol-3-yl)methyl]ethanamine hydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethanamine moiety linked via a methylene bridge. Its molecular formula is C₇H₁₄ClN₃, with a molecular weight of 175.66 g/mol (inferred from structurally similar compounds in –15).
Properties
Molecular Formula |
C7H14ClN3 |
|---|---|
Molecular Weight |
175.66 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-8-6-7-4-5-10(2)9-7;/h4-5,8H,3,6H2,1-2H3;1H |
InChI Key |
ZLPHQBPBFAZNDA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NN(C=C1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and ethanamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the initial synthesis of 1-methylpyrazole, followed by its reaction with formaldehyde and ethanamine. The final product is then purified through crystallization or distillation to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Based Analogs
(a) 1-(1-Methyl-1H-pyrazol-3-yl)methanamine Hydrochloride ()
- Molecular Formula : C₅H₁₀ClN₃
- Key Differences : Shorter carbon chain (methanamine vs. ethanamine) reduces steric bulk and alters hydrophobicity.
- Implications : The shorter chain may limit receptor-binding interactions compared to the target compound.
(b) N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Hydrochloride ()
- Molecular Formula : C₉H₁₆ClN₃O
- Key Differences : Replacement of pyrazole with oxadiazole introduces metabolic stability; cyclobutyl adds steric hindrance.
Heterocyclic Substituted Ethanamines
(a) N-[(5-Methyl-2-furyl)methyl]ethanamine Hydrochloride (–15)
- Molecular Formula: C₈H₁₄ClNO
- Key Differences : Furan ring (oxygen-containing) vs. pyrazole (nitrogen-containing).
(b) Tryptamine Hydrochloride ()
Comparative Data Table
Biological Activity
N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 165.62 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. Research indicates that the compound may function through:
- Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This property is particularly relevant in the context of inflammatory and microbial diseases .
- Receptor Modulation : The compound may also modulate receptor activity, influencing various signaling pathways that are crucial for cellular function and response to stimuli .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. This makes it a candidate for further development as an antimicrobial agent. Research findings suggest that the compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. Its ability to modulate cytokine production and inhibit inflammatory mediators contributes to this activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria, which suggests its potential use in treating bacterial infections.
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
